molecular formula C10H10BrClO B594876 1-(3-Bromo-4-chlorophenyl)butan-1-one CAS No. 1280786-91-5

1-(3-Bromo-4-chlorophenyl)butan-1-one

Cat. No.: B594876
CAS No.: 1280786-91-5
M. Wt: 261.543
InChI Key: BLFYNZPJCYTXPV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrClO. It is a member of the class of aromatic ketones and is characterized by the presence of both bromine and chlorine atoms on the phenyl ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chlorophenyl)butan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-4-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)butan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)butan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)butan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, facilitating reactions with nucleophiles. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 1-(4-Bromo-3-chlorophenyl)butan-1-one
  • 1-(3-Bromo-4-fluorophenyl)butan-1-one
  • 1-(3-Chloro-4-bromophenyl)butan-1-one

Uniqueness: 1-(3-Bromo-4-chlorophenyl)butan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in research .

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYNZPJCYTXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682502
Record name 1-(3-Bromo-4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-91-5
Record name 1-Butanone, 1-(3-bromo-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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